![molecular formula C20H26O5 B14136602 7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one CAS No. 144424-82-8](/img/structure/B14136602.png)
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one
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Overview
Description
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one is a complex organic compound with a molecular formula of C20H26O5. It belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 6-hydroxy-7-methoxy-2H-chromen-2-one with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Potassium carbonate, sodium hydride
Solvents: Dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids and the inflammatory response . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-7-methoxy-2H-chromen-2-one: A structurally similar compound with similar biological activities.
7-hydroxy-6-methoxy-2H-chromen-2-one: Another related compound with potential anti-inflammatory properties.
Uniqueness
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one stands out due to its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
144424-82-8 |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C20H26O5/c1-14(5-9-18(21)20(2,3)23-4)11-12-24-16-8-6-15-7-10-19(22)25-17(15)13-16/h6-8,10-11,13,18,21H,5,9,12H2,1-4H3/b14-11+/t18-/m1/s1 |
InChI Key |
HODOWBFKRLQCBH-GPZRYRNASA-N |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)OC)O |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)OC)O |
Origin of Product |
United States |
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